![molecular formula C22H22N4O2S B2478178 5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-36-1](/img/structure/B2478178.png)
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with structural features similar to the target compound, particularly those incorporating elements like thiazolo[3,2-b][1,2,4]triazol rings, have been explored for their antimicrobial properties. For instance, heterocycles derived from similar foundational structures have shown efficacy in combating microbial pathogens. The synthesis and antimicrobial activity testing of such compounds highlight their potential as novel agents against a variety of bacterial and fungal strains (Abdel-Mohsen, 2003), (Bektaş et al., 2007).
Antiproliferative Activity Against Cancer Cells
Compounds structurally akin to the queried molecule have been investigated for their antiproliferative activities against cancer cells. For example, specific indenopyrazoles have demonstrated promising antiproliferative effects by inhibiting tubulin polymerization, a critical process in cell division and cancer progression (Minegishi et al., 2015).
Tubulin Polymerization Inhibition
Further research into compounds with similar structural features has identified potential as tubulin polymerization inhibitors, targeting the colchicine site. Such inhibitors disrupt microtubule formation, causing cell cycle arrest and exhibiting cytotoxic effects against cancer cells. These findings suggest a potential avenue for the development of new anticancer therapies (Wang et al., 2014).
Anticonvulsant Agents
Research on quinazolinone derivatives, including those with additional functional groups, has explored their utility as anticonvulsant agents. The synthesis and pharmacological testing of these compounds reveal their potential in managing seizure disorders, indicating the broad therapeutic applicability of such chemical structures (Archana, Srivastava, & Kumar, 2002).
Antifertility Agents
Some compounds with structural similarities have been tested as antifertility agents in animal models, showing effectiveness in terminating pregnancy after a single dose. This research avenue suggests potential applications in reproductive health and contraceptive technologies (Sartori, Consonni, & Omodei-sale, 1981).
properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-23-22-26(24-14)21(27)20(29-22)19(16-7-9-18(28-2)10-8-16)25-12-11-15-5-3-4-6-17(15)13-25/h3-10,19,27H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLWHEFHFZTHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC5=CC=CC=C5C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323068 |
Source
|
Record name | 5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID7971314 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
851810-36-1 |
Source
|
Record name | 5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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